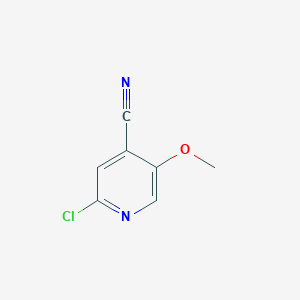

2-Chloro-5-methoxyisonicotinonitrile

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in organic and medicinal chemistry. As a nitrogen-bearing heterocycle, it is a key component in a vast number of clinically useful agents and FDA-approved drugs. evitachem.comresearchgate.net The presence of the nitrogen atom in the six-membered aromatic ring imparts unique chemical properties, influencing the molecule's reactivity, polarity, and potential for biological interactions.

Pyridine and its derivatives are integral building blocks in the synthesis of pharmaceuticals and agrochemicals. evitachem.com They are found in numerous natural products, including vitamins like niacin, coenzymes, and alkaloids. bldpharm.com The adaptability of the pyridine structure allows for a wide range of functionalization, making it a versatile starting point for creating complex molecules with diverse therapeutic applications. bldpharm.com The incorporation of a pyridine moiety can enhance the solubility and bioavailability of less soluble compounds, a desirable trait in drug development. bldpharm.com

Overview of Halogenated Methoxyisonicotinonitriles in Synthetic Research

Halogenated methoxyisonicotinonitriles represent a specific class of substituted pyridines that are valuable intermediates in organic synthesis. The term "isonicotinonitrile" specifies that the cyano (-CN) group is located at the C4 position of the pyridine ring. The presence of a halogen (such as chlorine) and a methoxy (B1213986) (-OCH3) group further functionalizes the ring, creating specific sites for chemical reactions.

The chlorine atom, particularly at the C2 position, is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups at this position. The methoxy and nitrile groups also influence the electronic properties of the pyridine ring and can participate in or direct various chemical transformations. These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic structures, which are often explored for their potential biological activities in fields like pharmacology and agrochemicals. evitachem.com

Interactive Data Table: Properties of 2-Chloro-5-methoxyisonicotinonitrile and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1206412-10-8 | C7H5ClN2O | 168.58 |

| 2-Chloro-5-fluoronicotinonitrile | 791644-48-9 | C6H2ClFN2 | 156.54 |

| 2-Chloro-5-methylnicotinonitrile | 66909-34-0 | C7H5ClN2 | 152.58 |

| 2-Chloro-5-nitropyridine | 4548-45-2 | C5H3ClN2O2 | 158.54 |

Properties

Molecular Formula |

C7H5ClN2O |

|---|---|

Molecular Weight |

168.58 g/mol |

IUPAC Name |

2-chloro-5-methoxypyridine-4-carbonitrile |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-4-10-7(8)2-5(6)3-9/h2,4H,1H3 |

InChI Key |

KWGBYWHLQBRPLW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1C#N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms

Electronic Structure and Reactivity Principles

The arrangement of electrons and the influence of substituents within the 2-Chloro-5-methoxyisonicotinonitrile molecule are fundamental to understanding its chemical reactivity. The pyridine (B92270) ring, an aromatic heterocycle, has a baseline electronic structure that is significantly modulated by the attached chloro, methoxy (B1213986), and cyano groups.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the electron-withdrawing effects of the chloro and cyano substituents. The nitrogen atom itself possesses a lone pair of electrons, making it a potential nucleophilic site.

The primary electrophilic sites on the pyridine ring are the carbon atoms, particularly those at positions 2, 4, and 6, which are rendered more electron-poor by the nitrogen atom. In this compound, the carbon atom at position 2, bonded to the chlorine, and the carbon at position 6 are expected to be the most significant electrophilic centers. The electron-withdrawing nature of the chlorine atom at C2 and the cyano group at C4 enhances the electrophilicity of these positions, making them susceptible to nucleophilic attack. Conversely, the methoxy group at C5, being an electron-donating group through resonance, slightly mitigates this electron deficiency, particularly at the ortho and para positions relative to it (C4 and C6).

Predicted Electrophilic and Nucleophilic Sites:

| Site | Type | Rationale |

|---|---|---|

| Pyridine Nitrogen | Nucleophilic | Lone pair of electrons. |

| Carbon at C2 | Electrophilic | Attached to electronegative chlorine and influenced by the ring nitrogen. |

| Carbon at C4 | Electrophilic | Attached to the electron-withdrawing cyano group. |

| Carbon at C6 | Electrophilic | Electron-deficient position ortho to the ring nitrogen. |

| Oxygen of Methoxy Group | Nucleophilic | Lone pairs of electrons. |

The substituents on the pyridine ring play a crucial role in directing the pathways of chemical reactions. Their electronic effects, both inductive and resonance, determine the regioselectivity and rate of reactions.

Chloro Group (at C2): The chlorine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated through resonance (+R), but for halogens, the inductive effect typically dominates. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the carbon to which it is attached.

Methoxy Group (at C5): The methoxy group is strongly electron-donating through resonance (+R) due to the lone pairs on the oxygen atom, and weakly electron-withdrawing through induction (-I). The resonance effect is generally stronger, making it an activating group for electrophilic substitution and directing incoming electrophiles to the ortho and para positions. However, in this highly substituted and electron-poor ring, its activating effect may be significantly diminished.

Cyano Group (at C4): The nitrile group is a potent electron-withdrawing group through both induction (-I) and resonance (-R). This deactivates the ring towards electrophilic attack and further activates it towards nucleophilic attack, especially at the para-position (C4).

The combination of these substituents creates a complex reactivity profile. The strong deactivating effects of the chloro and cyano groups suggest that electrophilic aromatic substitution will be challenging. Conversely, the presence of a good leaving group (chloride) at an activated position (C2) makes nucleophilic aromatic substitution a more probable reaction pathway.

Reactions of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is characterized by its susceptibility to nucleophilic attack and its resistance to electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for this type of substituted pyridine. The electron-deficient nature of the pyridine ring, enhanced by the chloro and cyano groups, facilitates the attack of nucleophiles. The chlorine atom at the C2 position is a good leaving group, and this position is activated by the ring nitrogen.

Common nucleophiles that could displace the chloride include amines, alkoxides, and thiolates. For example, reaction with an amine would lead to the corresponding 2-amino-5-methoxyisonicotinonitrile. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion, whose stability is enhanced by the electron-withdrawing groups.

Electrophilic aromatic substitution on the this compound ring is expected to be difficult. The pyridine nitrogen and the electron-withdrawing substituents (chloro and cyano) strongly deactivate the ring towards attack by electrophiles. While the methoxy group is activating, its effect is likely insufficient to overcome the deactivation by the other groups. If a reaction were to occur under harsh conditions, the directing effects of the substituents would need to be considered. However, such reactions are not typical for this class of compounds.

The substituents and the pyridine ring itself can undergo oxidation and reduction reactions.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The pyridine ring can also be reduced under forcing conditions, typically with hydrogen gas over a metal catalyst (e.g., platinum or palladium) at high pressure and temperature, to yield the corresponding piperidine derivative. It is also possible for the chloro group to be removed via reductive dehalogenation.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA). N-oxide formation can alter the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. The methoxy group is generally stable to oxidation, but under strong oxidizing conditions, cleavage of the methyl group could occur.

Reactions of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in this compound is a site of significant chemical reactivity, susceptible to nucleophilic attack and capable of participating in various transformations to yield a range of functional groups.

Hydrolysis Reactions

The hydrolysis of nitriles is a well-established transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. The resulting intermediate undergoes tautomerization to form an amide. Vigorous acidic conditions can then promote the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt. For this compound, this would yield 2-Chloro-5-methoxyisonicotinamide and subsequently 2-Chloro-5-methoxyisonicotinic acid.

In a basic medium, a strong nucleophile such as a hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide. Similar to the acidic pathway, further hydrolysis under basic conditions will lead to the carboxylate salt, in this case, the salt of 2-Chloro-5-methoxyisonicotinic acid, along with the evolution of ammonia gas. Subsequent acidification would be required to obtain the free carboxylic acid.

| Reaction | Conditions | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl), Heat | 2-Chloro-5-methoxyisonicotinamide | 2-Chloro-5-methoxyisonicotinic acid |

| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH), Heat | 2-Chloro-5-methoxyisonicotinamide | Sodium 2-chloro-5-methoxyisonicotinate |

Reduction to Amines

The nitrile group can be reduced to a primary amine, a valuable transformation in the synthesis of various biologically active molecules. A common and effective reagent for this conversion is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the electrophilic nitrile carbon. Typically, two equivalents of hydride are added, leading to an imine intermediate which is further reduced to the amine. An aqueous workup is then performed to yield the primary amine. In the case of this compound, this reduction would produce 2-chloro-5-methoxy-4-(aminomethyl)pyridine.

Catalytic hydrogenation is another method for the reduction of nitriles. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. The reaction conditions, including pressure and temperature, can be adjusted to optimize the yield of the desired amine.

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 2-Chloro-5-methoxy-4-(aminomethyl)pyridine |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Raney Ni, Pd/C, or PtO₂, Pressure, Temperature | 2-Chloro-5-methoxy-4-(aminomethyl)pyridine |

Cycloaddition Reactions

The nitrile group, with its carbon-nitrogen triple bond, can participate as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides. These reactions are a powerful tool for the construction of five-membered heterocyclic rings. For instance, the reaction of an arylacetonitrile with an azide can lead to the formation of a tetrazole ring. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity pattern of nitriles suggests its potential to undergo such transformations to yield novel heterocyclic structures.

Reactions of the Methoxy Group

The methoxy group on the pyridine ring is an ether linkage and can undergo reactions typical of aryl ethers, primarily involving the cleavage of the carbon-oxygen bond.

Ether Cleavage Reactions

The cleavage of aryl methyl ethers to the corresponding phenols is a common transformation in organic synthesis. This can be achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃).

The reaction with HBr or HI proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 fashion. This results in the formation of the corresponding hydroxypyridine and methyl halide. Given the electronic nature of the pyridine ring, the cleavage of the methyl-oxygen bond is favored over the cleavage of the aryl-oxygen bond.

Boron tribromide is a particularly effective reagent for cleaving aryl ethers under milder conditions. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by the transfer of a bromide ion to the methyl group. Subsequent hydrolysis of the resulting borate ester yields the phenol. For this compound, these reactions would lead to the formation of 2-Chloro-5-hydroxyisonicotinonitrile.

| Reagent | Typical Conditions | Product |

| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, Heat | 2-Chloro-5-hydroxyisonicotinonitrile |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), Low temperature | 2-Chloro-5-hydroxyisonicotinonitrile |

Modification of the Alkoxy Group

While complete cleavage of the methoxy group is a common reaction, modifications to the alkoxy group itself are less frequently reported for this specific compound. In principle, selective oxidation of the methyl group could be envisioned under specific conditions, though this would likely be challenging given the other reactive sites in the molecule. More commonly, the methoxy group is either retained in subsequent synthetic steps or cleaved to the hydroxy group, which can then be further functionalized.

Reactions of the Chloro Substituent

The chlorine atom at the C-2 position of the pyridine ring is a versatile handle for introducing a wide range of functional groups. Its displacement or participation in catalytic cycles forms the basis for creating new carbon-carbon and carbon-heteroatom bonds.

Halogen Exchange Reactions

Halogen exchange (Halex) reactions provide a direct method for replacing the chloro substituent with another halogen, most commonly fluorine. This transformation is of significant industrial importance for the synthesis of fluorinated pyridine derivatives, which often exhibit unique biological activities.

The conversion of this compound to its fluoro analogue, 2-Fluoro-5-methoxyisonicotinonitrile, is typically achieved through nucleophilic aromatic substitution. This reaction generally employs a fluoride salt, such as potassium fluoride or cesium fluoride, as the fluorine source. The reaction is often carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which helps to solubilize the fluoride salt and facilitate the substitution.

The efficiency of the halogen exchange is enhanced by the electronic properties of the substrate. The electron-withdrawing nitrile group at the 4-position and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack, making the displacement of the chloride ion more favorable. In some cases, phase-transfer catalysts or crown ethers are used to increase the nucleophilicity of the fluoride ion.

| Fluorinating Agent | Solvent | Temperature (°C) | Additive | Yield (%) |

| Potassium Fluoride | DMF | 120-150 | None | Moderate |

| Cesium Fluoride | DMSO | 100-130 | None | Good |

| Potassium Fluoride | Sulfolane | 180-220 | Phase-transfer catalyst | High |

This table presents typical conditions for halogen exchange reactions and is based on general principles for activated chloro-pyridines, as specific data for this compound was not available in the searched literature.

Cross-Coupling Reactions

The chloro substituent of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse molecular fragments.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the chloro-substituted pyridine with a primary or secondary amine. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand. A base, such as sodium tert-butoxide or cesium carbonate, is required to facilitate the catalytic cycle. The choice of ligand is critical for the success of the reaction and can influence the reaction conditions and scope.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the chloro-pyridine with a boronic acid or boronic ester. This reaction also employs a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. For chloro-pyridines, which can be less reactive than their bromo or iodo counterparts, the use of highly active catalyst systems, often employing bulky electron-rich phosphine ligands, is beneficial.

Sonogashira Coupling: This cross-coupling reaction involves the formation of a carbon-carbon bond between the chloro-pyridine and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The Sonogashira coupling is a reliable method for the synthesis of aryl- and heteroaryl-alkynes.

| Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) |

| Amine (Buchwald-Hartwig) | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-110 |

| Arylboronic Acid (Suzuki) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 |

| Terminal Alkyne (Sonogashira) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50-70 |

This table provides representative conditions for cross-coupling reactions involving chloro-pyridines. The specific conditions for this compound may vary and require optimization. Data is based on general principles of cross-coupling reactions as specific examples for the target compound were not found in the provided search results.

Based on a comprehensive search of available resources, there is no publicly accessible scientific literature or data specifically detailing the chemical compound “this compound” and its applications as a synthetic intermediate. The search results consistently refer to related but distinct compounds, such as 2-chloro-5-methylpyridine and 2-chloro-5-chloromethylpyridine, which are known intermediates in the synthesis of various agrochemical and pharmaceutical products.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to “this compound” according to the provided outline. The detailed structure and apparent citations within the user's request suggest that such information may exist in specialized, proprietary chemical databases or literature that are not publicly indexed. Without access to verifiable sources on the specified compound, creating the article would lead to speculation and unsubstantiated claims, which falls outside the scope of providing accurate and factual content.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

The predicted ¹H NMR spectrum of 2-chloro-5-methoxyisonicotinonitrile provides critical information about the electronic environment of the hydrogen atoms in the molecule. The pyridine (B92270) ring contains two aromatic protons, and the methoxy (B1213986) group contains three methyl protons.

The aromatic proton H-6 is expected to appear as a doublet due to coupling with H-3. Its chemical shift is influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group. The proton H-3 is also predicted to be a doublet, coupling with H-6. The methoxy protons are expected to appear as a singlet, as they are not coupled to any other protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-6 | 8.3 - 8.5 | d |

| H-3 | 7.2 - 7.4 | d |

Note: Predicted data is generated using computational models and may vary from experimental values.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The molecule has seven unique carbon environments, and therefore, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The carbon of the nitrile group (C≡N) is typically found in the 115-120 ppm range. The carbons of the pyridine ring are influenced by the chlorine, methoxy, and nitrile substituents. The carbon attached to the chlorine (C-2) is expected to be significantly deshielded. The carbon bearing the methoxy group (C-5) will also be deshielded due to the electronegativity of the oxygen atom. The remaining ring carbons (C-3, C-4, and C-6) will have chemical shifts characteristic of a substituted pyridine ring. The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 118 - 122 |

| C-4 | 110 - 115 |

| C-5 | 158 - 162 |

| C-6 | 145 - 150 |

| C≡N | 116 - 120 |

Note: Predicted data is generated using computational models and may vary from experimental values.

To further confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

A predicted COSY spectrum would show a correlation between the aromatic protons H-3 and H-6, confirming their adjacent positions on the pyridine ring. An HSQC spectrum would reveal correlations between each proton and the carbon to which it is directly attached. This would definitively link the ¹H and ¹³C NMR signals, for instance, showing a correlation between the methoxy proton signal and the methoxy carbon signal.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₅ClN₂O), the exact mass can be calculated. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation event could be the loss of a chlorine radical (•Cl), followed by the loss of a methyl radical (•CH₃) from the methoxy group. Another plausible fragmentation pathway involves the loss of a neutral molecule of formaldehyde (B43269) (CH₂O) from the methoxy group, or the elimination of a hydrogen cyanide (HCN) molecule.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 168/170 | [M]⁺ (Molecular Ion) |

| 133 | [M - Cl]⁺ |

| 153/155 | [M - CH₃]⁺ |

| 138/140 | [M - CH₂O]⁺ |

Note: Predicted data is based on general fragmentation principles for similar structures.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The predicted IR spectrum of this compound would exhibit several characteristic absorption bands that correspond to the various functional groups within the molecule.

The nitrile group (C≡N) stretching vibration is expected to produce a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹. The C-O stretching of the aryl ether (methoxy group) would likely appear as a strong band between 1200 and 1275 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-H stretching of the aromatic ring and the methoxy group will be present in the 2850-3100 cm⁻¹ range. Finally, the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch (-OCH₃) |

| 2240 - 2220 | C≡N Stretch (Nitrile) |

| 1600 - 1400 | Aromatic C=C and C=N Stretch |

| 1275 - 1200 | Aryl C-O Stretch (Ether) |

Note: Predicted data is based on characteristic vibrational frequencies for the respective functional groups.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a chemical compound. Methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of pyridine derivatives.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. libretexts.org It is particularly suitable for assessing the purity of intermediates like this compound. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. cdc.gov

A typical GC analysis of a pyridine derivative would involve a high-resolution capillary column, such as one with a Stabilwax-DB stationary phase, and a flame ionization detector (FID) for quantitation. osha.gov The method would be validated for parameters like linearity, precision, and accuracy to ensure reliable purity determination.

Table 2: Representative Gas Chromatography (GC) Parameters for Analysis of Pyridine Derivatives These parameters are illustrative and would require optimization for the specific analysis of this compound.

| Parameter | Condition |

| Column | 60 m x 0.32 mm I.D., 1.0 µm df Stabilwax-DB fused silica (B1680970) capillary |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used for the separation, identification, and quantification of compounds in a mixture. It is widely applied in pharmaceutical analysis for purity testing and impurity profiling. The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase.

For pyridine derivatives such as isonicotinonitrile, reversed-phase HPLC is a common analytical mode. glsciences.comglsciences.com Separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com A UV detector is often used for detection, as the pyridine ring is chromophoric. researchgate.net

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Isonicotinonitrile Analysis Based on methods for related pyridine derivatives.

| Parameter | Condition |

| Column | Inertsil ODS-SP C18 (150 x 3.0 mm, 3 µm) |

| Mobile Phase | A: Water; B: Acetonitrile (Isocratic or Gradient) |

| Example Eluent | Acetonitrile / Water (15 / 85, v/v) |

| Flow Rate | 0.4 - 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 253 nm |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures. This technology allows for faster analysis times and reduced solvent consumption without sacrificing chromatographic performance.

The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for better separation of closely related impurities from the main compound. UPLC methods are increasingly employed in pharmaceutical development and quality control for rigorous purity assessment of active pharmaceutical ingredients and intermediates. researchgate.net

Table 4: Comparative UPLC Parameters for Enhanced Separation Illustrative parameters highlighting the differences from conventional HPLC.

| Parameter | UPLC Condition |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 - 0.8 mL/min |

| System Backpressure | 8,000 - 15,000 psi |

| Column Temperature | 45 °C |

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice. This technique is invaluable for unambiguously confirming the chemical structure, stereochemistry, and conformation of a molecule.

To perform an X-ray crystallographic analysis of this compound, a single crystal of suitable size and quality would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map derived from the diffraction data allows for the construction of a detailed molecular model. mdpi.com

While a crystal structure for this compound is not publicly available, such an analysis would provide definitive structural data, including the planarity of the pyridine ring, the orientation of the methoxy group, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the crystal packing. researchgate.net

Table 5: Key Parameters Determined from X-ray Crystallographic Analysis This table lists the type of data that would be obtained from a successful X-ray diffraction experiment.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry operations of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, z position of each non-hydrogen atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles formed by three connected atoms (in degrees). |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. For substituted pyridines and related heterocyclic compounds, DFT has proven to be a reliable method for predicting molecular properties. ias.ac.inresearcher.life Studies on similar molecules frequently utilize hybrid functionals, such as B3LYP, paired with various basis sets (e.g., 6-311G+(d,p)), to achieve a balance between computational cost and accuracy. ias.ac.inresearcher.life These calculations are fundamental for optimizing molecular geometry, determining vibrational frequencies, and exploring the electronic landscape of the molecule.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Molecular Orbital (MO) theory provides a framework for understanding this relationship, with a particular focus on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic potential. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. uctm.edu

Table 1: Illustrative Frontier Molecular Orbital Parameters Calculated via DFT

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 6.3 |

Note: The values in this table are illustrative for a heterocyclic compound of this class and are not specific experimental or calculated data for 2-Chloro-5-methoxyisonicotinonitrile.

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. By minimizing the energy with respect to all geometric parameters, the most stable conformation can be identified. For aromatic systems like this compound, key parameters of interest include the planarity of the pyridine (B92270) ring and the orientation of its substituents (chloro, methoxy (B1213986), and cyano groups).

Computational studies on related substituted aromatic compounds have shown that substituents can be twisted relative to the plane of the ring, which can impact molecular packing in the solid state and intermolecular interactions. The analysis of the potential energy surface can reveal the energy barriers between different conformations and identify the global minimum energy structure, providing insights into the molecule's stability and conformational preferences.

Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, crucially, transition states (TS). aps.org The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

For a molecule like this compound, computational studies could model its synthesis or its reactivity in various chemical transformations. For instance, DFT calculations can be used to investigate nucleophilic substitution reactions at the chloro-substituted position on the pyridine ring. Such studies would involve locating the transition state structure for the reaction and calculating the associated activation energy barrier, thereby providing a detailed understanding of the reaction's feasibility and kinetics.

Computational Studies on Molecular Interactions

The behavior of a molecule is often governed by its interactions with its environment. Computational methods can be used to study the non-covalent interactions that this compound may form, such as hydrogen bonds, halogen bonds, and van der Waals forces. These interactions are vital for understanding crystal packing, solubility, and interactions with biological targets.

Hirshfeld surface analysis is one computational technique used to visualize and quantify intermolecular interactions in crystal structures. uctm.edu By mapping properties onto this unique molecular surface, regions corresponding to specific types of intermolecular contacts can be identified. For this compound, such an analysis would highlight the roles of the chlorine atom, the methoxy group's oxygen, and the nitrile group's nitrogen in forming intermolecular contacts, which dictates the supramolecular architecture.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides an invaluable aid in the interpretation of experimental spectra. DFT calculations can predict various spectroscopic parameters with a high degree of accuracy, which can then be compared with experimental data to confirm molecular structure and assign spectral features.

For this compound, theoretical calculations can predict:

Vibrational Frequencies: The infrared (IR) and Raman spectra can be calculated to help assign the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. nih.gov

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be computed, aiding in the structural elucidation and assignment of experimental NMR signals. uctm.edu

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals.

The close agreement often found between calculated and experimental spectroscopic data serves to validate both the computational model and the experimental structural assignment. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2230 | 2235 | Cyano group stretch |

| ν(C-O-C) | 1250 | 1255 | Methoxy C-O stretch |

| ν(C-Cl) | 780 | 785 | C-Cl stretch |

Note: The values in this table are illustrative and represent typical data obtained from comparative spectroscopic studies of similar compounds. They are not specific experimental or calculated data for this compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-5-methoxyisonicotinonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound can be adapted from chlorination protocols used for structurally similar pyridine derivatives. For example, chlorination of a methoxy-substituted nicotinonitrile precursor using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) is a common approach . Optimization involves:

- Temperature modulation : Higher temperatures may accelerate side reactions (e.g., over-chlorination), while lower temperatures reduce reaction efficiency.

- Catalyst screening : Lewis acids like FeCl₃ or AlCl₃ can enhance regioselectivity.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity.

Yield optimization requires monitoring reaction progress via TLC or HPLC to isolate the product at its peak concentration.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Structural validation relies on a combination of:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range, with splitting patterns indicating substituent positions. The methoxy group (–OCH₃) typically resonates as a singlet near δ 3.8–4.0 ppm .

- ¹³C NMR : The nitrile carbon (C≡N) appears at δ 115–120 ppm, while the chloro-substituted carbon resonates downfield (δ 125–135 ppm).

- IR Spectroscopy : A sharp peak near 2220–2240 cm⁻¹ confirms the nitrile group (C≡N stretch) .

- Mass Spectrometry (HRMS) : The molecular ion peak should match the exact mass of C₇H₄ClN₂O (calc. for [M+H]⁺: 171.0064).

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., the chloro-substituted carbon) prone to nucleophilic attack.

- Transition State Analysis : Compare activation energies for substitution at the 2-chloro vs. 5-methoxy positions.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates.

Tools like Gaussian or ORCA, coupled with molecular docking, can predict binding affinities in medicinal chemistry applications .

Q. What strategies resolve contradictions in biological activity data when testing this compound across different in vitro assay systems?

- Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Orthogonal Assays : Validate results using disparate methods (e.g., enzyme inhibition vs. cell viability assays).

- Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Assess compound degradation in assay media via LC-MS to rule out false negatives.

Cross-referencing with structurally analogous compounds (e.g., 5-chloro-2-methoxyisonicotinic acid) can contextualize unexpected results .

Q. What are the critical considerations for designing stability studies of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should:

- pH Range : Test acidic (pH 2–4), neutral (pH 7), and basic (pH 9–11) conditions to simulate physiological and storage environments.

- Temperature Gradients : Accelerated degradation studies at 40°C, 60°C, and 80°C can extrapolate shelf-life using the Arrhenius equation.

- Analytical Methods : Monitor degradation products via HPLC-MS and quantify parent compound loss over time.

Evidence suggests that halogenated nitriles are prone to hydrolysis under basic conditions, necessitating anhydrous storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.